

# Technical Guide: Methyl 4-Chloro-2-Ethynylbenzoate & Derivatives

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## Compound of Interest

Compound Name: *methyl 4-chloro-2-ethynylbenzoate*

CAS No.: 2648941-94-8

Cat. No.: B6190599

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Focus: Synthesis, Functionalization, and Pharmaceutical Applications[1]

## Executive Summary & Chemical Identity

**Methyl 4-chloro-2-ethynylbenzoate** is a high-value bifunctional building block characterized by three orthogonal reactive sites: an electrophilic methyl ester, a nucleophilic/electrophilic ethynyl group, and a halogenated aryl core capable of metal-catalyzed cross-coupling. Its primary utility lies in the synthesis of isocoumarins, quinazolines, and indoles, which serve as core scaffolds in oncology (EGFR/VEGFR inhibitors) and antimicrobial research.

## Chemical Identity Table

Property	Specification
Chemical Name	Methyl 4-chloro-2-ethynylbenzoate
CAS Number	2648941-94-8
Molecular Formula	C <sub>10</sub> H <sub>7</sub> ClO <sub>2</sub>
Molecular Weight	194.61 g/mol
SMILES	<chem>COC(=O)C1=C(C#C)C=C(Cl)C=C1</chem>
Key Precursor	Methyl 4-chloro-2-iodobenzoate (CAS 181765-85-5)
Primary Hazard	Irritant (Skin/Eye); Handle under inert atmosphere (Ar/N <sub>2</sub> )

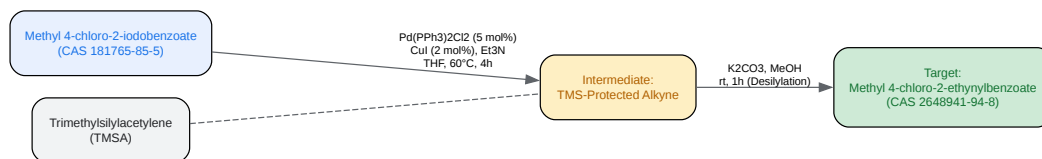
## Synthetic Pathway & Methodology

The synthesis of **Methyl 4-chloro-2-ethynylbenzoate** is most reliably achieved via a Sonogashira cross-coupling strategy starting from the iodo-analog. This route is preferred over the bromo-analog due to the higher oxidative addition rate of the C–I bond, allowing for milder conditions that preserve the methyl ester.

## Reaction Scheme (Graphviz Visualization)

The following diagram illustrates the two-step synthesis: Sonogashira coupling with trimethylsilylacetylene (TMSA) followed by selective desilylation.

Figure 1: Two-step synthesis of Methyl 4-chloro-2-ethynylbenzoate via Sonogashira coupling.



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## Detailed Experimental Protocol

### Step 1: Sonogashira Coupling (TMS-Protection)

- Reagents: Charge a dry Schlenk flask with Methyl 4-chloro-2-iodobenzoate (1.0 eq), Pd(PPh<sub>3</sub>)<sub>2</sub>Cl<sub>2</sub> (0.05 eq), and CuI (0.02 eq).
- Solvent: Evacuate and backfill with Argon (3x). Add anhydrous THF (0.2 M concentration) and Et<sub>3</sub>N (3.0 eq).
- Addition: Add Trimethylsilylacetylene (1.2 eq) dropwise via syringe.
- Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).
- Workup: Filter through a celite pad to remove Pd/Cu salts. Concentrate the filtrate and purify via silica gel flash chromatography to yield the TMS-protected intermediate.

### Step 2: Desilylation

- Reaction: Dissolve the TMS-intermediate in MeOH. Add K<sub>2</sub>CO<sub>3</sub> (1.5 eq) at 0°C.
- Stirring: Stir at room temperature for 30–60 minutes.
- Quench: Quench with saturated NH<sub>4</sub>Cl solution. Extract with DCM.

- Purification: The crude product is often pure enough for subsequent steps; otherwise, recrystallize from Hexane/DCM.

## Derivatization & Applications in Drug Discovery

The core value of this scaffold lies in its ability to undergo cyclization and further functionalization.<sup>[1][2]</sup>

### A. Isocoumarin Synthesis (Cyclization)

The ortho-ethynyl and ester groups are perfectly positioned for cyclization.

- Mechanism: Electrophilic cyclization using  $I_2$  or AgOTf yields 3-substituted-4-iodoisocoumarins.
- Application: Isocoumarins are potent inhibitors of serine proteases and have demonstrated cytotoxicity against cancer cell lines.

### B. Heterocycle Formation (Hydrazine/Amine Condensation)

Reacting the ester with hydrazine hydrate yields the hydrazide, which can cyclize with the ethynyl group to form phthalazin-1(2H)-ones.

- Protocol: Reflux **Methyl 4-chloro-2-ethynylbenzoate** with  $N_2H_4 \cdot H_2O$  in Ethanol.
- Utility: Phthalazinones are the core scaffold of PARP inhibitors (e.g., Olaparib analogs).

### C. Orthogonal Cross-Coupling

The 4-chloro substituent remains intact during the Sonogashira coupling (due to the higher reactivity of the 2-iodo position). This allows for a secondary cross-coupling event (Suzuki-Miyaura or Buchwald-Hartwig) at the 4-position after the ethynyl group has been installed or cyclized.

- Logic: This "site-selective" functionalization enables the construction of complex libraries for SAR (Structure-Activity Relationship) studies without protecting groups.

## Safety & Handling

- **Stability:** The terminal alkyne is sensitive to oxidation; store under inert gas at -20°C.
- **Hazards:** Precursors (alkyl halides) are potential alkylating agents. The ethynyl benzoate is a skin irritant.[3]
- **Waste:** Dispose of heavy metal catalysts (Pd, Cu) in dedicated hazardous waste streams.

## References

- **Precursor Synthesis:** PubChem. (2024). Methyl 4-chloro-2-iodobenzoate (CAS 181765-85-5).[3] National Library of Medicine. Retrieved from [\[Link\]](#)
- **Sonogashira Protocol:** Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Retrieved from [\[Link\]](#)
- **Isocoumarin Application:** Larock, R. C., et al. (2005). Synthesis of Isocoumarins via Electrophilic Cyclization. Journal of Organic Chemistry. Retrieved from [\[Link\]](#)

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